Resorcinol sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxyphenyl) hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4,7H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOGTJREOAHYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Chemical Derivatization of Resorcinol Sulfate
Chemoenzymatic Synthesis Approaches for Resorcinol (B1680541) Sulfate (B86663)
Chemoenzymatic synthesis leverages the high selectivity of enzymes to catalyze specific reactions under mild conditions, often complementing chemical strategies. chemrxiv.orgrsc.org This approach is particularly valuable for the sulfation of phenolic compounds like resorcinol. nih.govnih.gov
The enzymatic transfer of a sulfuryl group (sulfonation) is catalyzed by a class of enzymes known as sulfotransferases (SULTs). researchgate.netnih.gov These enzymes facilitate the transfer of a sulfonate group from a donor molecule to an acceptor substrate. In the context of resorcinol sulfate synthesis, cytosolic SULTs are of primary interest as they are involved in the metabolism and detoxification of small phenolic compounds. researchgate.netyoutube.com
The general mechanism involves the donor co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which provides the activated sulfate group. youtube.comnih.gov Alternatively, some bacterial aryl sulfotransferases can utilize p-nitrophenyl sulfate (pNPS) as a sulfate donor, which can be advantageous for synthetic applications. researchgate.netmdpi.com Studies have demonstrated that a diverse spectrum of phenolic alcohols, including resorcinol, are accepted as substrates by these enzymes. researchgate.net For instance, recombinant human sulfotransferases, particularly SULT1A1, have been shown to catalyze the sulfation of similar polyphenolic compounds like resveratrol (B1683913). nih.gov The reaction proceeds via the transfer of the sulfuryl group from the donor to one of the hydroxyl groups of the resorcinol molecule.
Table 1: Sulfotransferase Activity with Phenolic Substrates
| Enzyme Type | Sulfate Donor | Acceptor Substrate Example | Key Finding |
|---|---|---|---|
| Arylsulfate Sulfotransferase | p-Nitrophenyl Sulfate (pNPS) | Resorcinol | Catalyzes sulfate transfer to a structurally diverse range of phenolic alcohols. researchgate.net |
| Human Recombinant SULTs (e.g., SULT1A1) | PAPS | Resveratrol | Demonstrates high efficiency in catalyzing the formation of sulfate conjugates of polyphenols. nih.gov |
Optimizing the reaction parameters is crucial for the successful implementation of biocatalytic processes at a larger scale. dtu.dk Key factors that influence the efficiency of enzymatic sulfation include temperature, pH, enzyme and substrate concentrations, and the presence of organic co-solvents. researchgate.netmdpi.com
Research on arylsulfate sulfotransferases has established optimal reaction conditions with respect to temperature and pH. researchgate.net The process generally involves determining kinetic parameters such as Vmax (maximum reaction rate) and KM (substrate concentration at half-maximum rate) to understand the enzyme's efficiency. researchgate.net For instance, the kinetics of resveratrol sulfation in human liver cytosol have been studied, revealing substrate inhibition patterns at certain concentrations. nih.gov
Strategies for process optimization often involve:
Medium Engineering : Selecting an appropriate buffer system and pH to maintain optimal enzyme activity.
Parameter Control : Fine-tuning temperature and substrate molar ratios. mdpi.com
Immobilization : Using immobilized enzymes in bioreactors can enhance stability and allow for continuous processing. newschool.edu
Co-solvent Tolerance : Assessing the enzyme's stability and activity in the presence of organic solvents, which may be necessary to dissolve hydrophobic substrates. researchgate.net
An optimized biocatalysis process can offer an environmentally friendly, efficient, and low-cost route for producing valuable sulfated compounds. newschool.edu
Chemical Synthesis Routes for this compound Analogs
Chemical synthesis provides versatile pathways to this compound and its derivatives, allowing for the production of analogs not readily accessible through enzymatic routes.
The direct sulfation of resorcinol involves reacting the phenolic hydroxyl groups with a suitable sulfating agent. A common method for the chemical sulfation of phenolic acids involves the use of sulfur trioxide (SO3) complexes, such as the SO3·pyridine complex. mdpi.com This reagent can effectively sulfate hydroxyl groups on aromatic rings.
The traditional synthesis of resorcinol itself provides a basis for understanding related aromatic chemistry; it is often produced by sulfonating benzene (B151609) to benzenedisulfonic acid and subsequently fusing it with caustic soda (sodium hydroxide) under high heat. britannica.comcnchemshop.com This process highlights the reactivity of the benzene ring towards sulfonation. For direct sulfation of the resorcinol hydroxyl groups, the reaction conditions must be controlled to favor O-sulfation over C-sulfonation of the activated aromatic ring.
The synthesis of resorcinol derivatives often begins with an acylation reaction, which can then be followed by further modifications. jmchemsci.comjmchemsci.com For example, reacting resorcinol with acetic acid in the presence of a catalyst like zinc dichloride can yield substituted products that could be subjected to sulfation. jmchemsci.comjmchemsci.com
Alkylresorcinols, which are resorcinol molecules with an alkyl side chain, are natural products that can also be sulfated. Research on marine natural products has led to the isolation of new 5-alkylresorcinol derivatives from the bryozoan Schizomavella mamillata. nih.gov Among these were compounds characterized as 1-sulfate (mono-sulfated) and 1,3-disulfate (di-sulfated) derivatives of the parent alkylresorcinols. nih.gov
The synthesis of such sulfated analogs requires a regioselective approach. This often involves the use of protecting groups to selectively block certain hydroxyl groups while leaving the target hydroxyl group available for sulfation. A multi-step synthesis might involve:
Synthesis of the core 5-alkylresorcinol structure. nih.gov
Selective protection of one or more hydroxyl groups.
Sulfation of the unprotected hydroxyl group(s).
Deprotection to yield the final mono- or di-sulfated product.
For instance, the synthesis of sulfated resveratrol metabolites, a structurally related polyphenol, required the selective protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups before the sulfation step. nih.gov A similar strategy could be applied to the synthesis of specific mono- and di-sulfated alkylresorcinols.
Table 2: Examples of Isolated Sulfated Alkylresorcinols from Schizomavella mamillata
| Compound Name | Parent Alkylresorcinol | Sulfation Pattern | Reference |
|---|---|---|---|
| Schizol C | Schizol A | 1-Sulfate derivative (mono-sulfated) | nih.gov |
| Schizol D | Schizol B | 1-Sulfate derivative (mono-sulfated) | nih.gov |
| Schizol E | Schizol A | 1,3-Disulfate derivative (di-sulfated) | nih.gov |
Achieving high yield and purity is a critical goal in any synthetic process. azom.com For this compound and its derivatives, which are often highly polar and water-soluble, purification can be challenging. mdpi.com
Several strategies can be employed to enhance yield and purity:
Reaction Optimization : A deep understanding of reaction kinetics can lead to greater yields. azom.com This includes controlling temperature, pressure, and catalyst choice during the synthesis process. google.com
Purification Techniques :
Recrystallization : A common method for purifying solid products. Allowing the solution to cool slowly can maximize crystal size and improve purity. stackexchange.com
Chromatography : Due to the high polarity of sulfate conjugates, standard silica (B1680970) gel chromatography can be impractical. Alternative methods like column chromatography on different stationary phases or High-Performance Liquid Chromatography (HPLC) may be required. mdpi.comnih.gov
Extraction and Washing : Liquid-liquid extraction can be used to remove impurities. A patented method for improving the clarity of resorcinol involves dissolving it in a saturated sodium chloride solution, extracting with an organic solvent, and treating the organic phase with activated carbon for decolorization and anhydrous sodium sulfate for dehydration. google.com
By carefully selecting the synthesis route and implementing robust purification protocols, it is possible to obtain this compound and its analogs with high yield and purity suitable for further study.
Advanced Synthetic Strategies for this compound and Related Conjugates
The field of synthetic organic chemistry is continually evolving, with the development of advanced methodologies aimed at improving efficiency, selectivity, and the ability to create complex molecular architectures. In the context of this compound, advanced strategies primarily focus on enzymatic synthesis for the direct sulfation of the resorcinol moiety and the construction of complex conjugates, such as those involving peptides and saccharides, where the resorcinol scaffold provides a core structure.
Enzymatic Synthesis of Aryl Sulfates
One of the foremost advanced strategies for the synthesis of aryl sulfates, including what would be this compound, is the use of sulfotransferase enzymes. nih.govnih.gov This biocatalytic approach offers several advantages over traditional chemical sulfonation, including high regioselectivity, mild reaction conditions, and the avoidance of harsh reagents that can lead to unwanted side reactions and complex purification procedures. nih.gov
Sulfotransferases (SULTs) are a class of enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as a hydroxyl group of a phenolic compound. nih.gov The enzymatic reaction is highly specific, often targeting a particular hydroxyl group on a polyhydroxylated scaffold.
Recent research has identified and characterized novel bacterial aryl sulfotransferases that are effective tools for the sulfation of polyphenols. acs.org These enzymes, produced recombinantly in hosts like Escherichia coli, can be purified and utilized for the in vitro synthesis of sulfated phenolic compounds. acs.org The general principle of this enzymatic approach involves the incubation of the phenolic substrate (in this case, resorcinol) with the sulfotransferase enzyme in the presence of the sulfate donor, PAPS. nih.govnih.gov
A key area of advancement is the discovery and engineering of sulfotransferases with desired substrate specificities and reaction efficiencies. For instance, a phenolic sulfotransferase from Fusarium graminearum PH-1 has been identified and expressed in Saccharomyces cerevisiae to modify a range of benzenediol lactones. nih.gov Such enzymes could potentially be adapted for the specific sulfation of resorcinol.
Table 1: Key Components in the Enzymatic Sulfation of Phenolic Compounds
| Component | Role | Example |
| Substrate | The phenolic compound to be sulfated. | Resorcinol |
| Enzyme | Biocatalyst that facilitates the sulfonate group transfer. | Aryl Sulfotransferase (AST) |
| Sulfate Donor | Provides the sulfonate group for the reaction. | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| Buffer System | Maintains the optimal pH for enzyme activity. | Tris-glycine buffer |
Synthesis of Resorcinol-Containing Conjugates
Advanced synthetic strategies are also prominently featured in the creation of complex conjugates where a resorcinol-derived structure is linked to other molecular entities, such as peptides or saccharides. While these examples often utilize the resorcinol scaffold in a more complex form, such as resorcinarenes (macrocycles formed from resorcinol and an aldehyde), the underlying principles of conjugation are relevant. nih.govresearchgate.netnih.govjaveriana.edu.comdpi.com
Peptide Conjugates:
The synthesis of peptide-resorcinarene conjugates has been achieved using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netnih.govjaveriana.edu.co This highly efficient and versatile reaction allows for the covalent linking of a resorcinol-containing core, functionalized with alkyne groups, to peptides that have been modified to include an azide (B81097) moiety.
The general synthetic route involves:
Functionalization of the Resorcinol Core: A resorcinarene (B1253557) is synthesized through the acid-catalyzed cyclocondensation of resorcinol with an aldehyde that already contains a propargyl group (an alkyne). mdpi.com
Synthesis of Azide-Modified Peptides: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS), incorporating an amino acid with an azide-functionalized side chain. nih.gov
Click Chemistry Conjugation: The alkyne-functionalized resorcinarene and the azide-containing peptide are then reacted in the presence of a copper(I) catalyst to form a stable triazole linkage, resulting in the final peptide-resorcinarene conjugate. nih.govresearchgate.netnih.govjaveriana.edu.co
Table 2: Representative Steps in the Synthesis of Peptide-Resorcinarene Conjugates via Click Chemistry
| Step | Description | Key Reagents and Conditions |
| 1. Resorcinarene Formation | Acid-catalyzed cyclocondensation of resorcinol and a propargylated aldehyde. | Resorcinol, 4-(prop-2-yn-1-yloxy)benzaldehyde, Trifluoroacetic acid (TFA), Chloroform, 60-65°C. mdpi.com |
| 2. Peptide Synthesis | Standard solid-phase peptide synthesis incorporating an azide-functionalized amino acid. | Fmoc-protected amino acids, Rink amide resin, HBTU/HOBt coupling agents. |
| 3. Conjugation (CuAAC) | Copper-catalyzed reaction between the alkyne-functionalized resorcinarene and the azide-peptide. | Copper(II) sulfate, Sodium ascorbate, Solvent (e.g., DMSO/water). |
Saccharide Conjugates:
The synthesis of saccharide conjugates of resorcinol derivatives can be approached through various glycosylation methods. While direct glycosylation of this compound is not extensively documented, the principles of conjugating saccharides to phenolic compounds are well-established. These methods often involve the activation of the anomeric carbon of the saccharide and its subsequent reaction with a hydroxyl group on the phenolic acceptor.
Advanced strategies in this area focus on achieving high stereoselectivity (e.g., exclusively forming a β-glycosidic bond) and regioselectivity (targeting a specific hydroxyl group). This can be accomplished through the use of specific protecting groups on both the saccharide donor and the phenolic acceptor, as well as the careful selection of glycosylation promoters.
Biochemical Pathways and Enzymology of Resorcinol Sulfation and Desulfation
Sulfotransferase (SULT) Enzyme Systems Involved in Aromatic Hydroxylation Sulfation.nih.govplos.org
Sulfotransferases (SULTs) are a diverse family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. mdpi.comwikipedia.org This process, known as sulfation or sulfonation, is a key phase II detoxification reaction for a wide array of compounds, including phenolic molecules like resorcinol (B1680541). nih.govnih.gov The addition of the highly polar sulfate (B86663) group increases the water solubility of the substrate, facilitating its excretion. youtube.com
Characterization of Aryl Sulfotransferases (ASSTs) Exhibiting Activity Towards Phenolic Substrates.nih.gov
Aryl sulfotransferases (ASSTs) are a subset of SULTs that specifically act on phenolic acceptor substrates. nih.gov These enzymes have been identified and characterized in various organisms, from bacteria to humans. nih.govnih.govjst.go.jp
Bacterial ASSTs have been cloned and sequenced from several species, including Citrobacter freundii, Enterobacter amnigenus, and Salmonella typhimurium. nih.govnih.govjst.go.jp These enzymes often share significant amino acid sequence homology but can exhibit different substrate specificities. nih.govjst.go.jp For instance, the ASST from C. freundii was found to have high sequence similarity to those from other bacteria but displayed a unique profile of acceptor substrate preference. nih.gov
In fungi, ASSTs have also been identified, such as those from the deep-sea marine fungi Hortaea werneckii (HwSULT) and Aspergillus sydowii (AsSULT). mdpi.com These fungal SULTs belong to the aryl sulfotransferase family and are dependent on PAPS. mdpi.com
Human cytosolic SULTs are well-studied and play a crucial role in the metabolism of xenobiotics and endogenous compounds. plos.orgtaylorandfrancis.com They are categorized into different families, with SULT1A1 being a prominent member known for its activity towards small phenolic compounds. plos.orgtaylorandfrancis.com
Substrate Specificity and Kinetic Analysis of Relevant Sulfotransferases.nih.gov
The substrate specificity of sulfotransferases determines which molecules they can modify. Resorcinol has been identified as a substrate for several bacterial and fungal ASSTs.
Studies on bacterial ASSTs have shown that resorcinol is an acceptor substrate for enzymes from Citrobacter freundii, Enterobacter amnigenus, and Salmonella typhimurium. nih.govnih.govjst.go.jp In these studies, p-nitrophenyl sulfate (PNS) was often used as the sulfate donor. For the C. freundii ASST, resorcinol was among the preferred substrates, following α-naphthol and phenol (B47542). nih.gov Similarly, for the E. amnigenus and S. typhimurium enzymes, resorcinol was an effective acceptor. nih.govjst.go.jp
Fungal sulfotransferases also exhibit activity towards resorcinol. The HwSULT from Hortaea werneckii was shown to effectively modify resorcinol, primarily yielding a monosulfated product. mdpi.comnih.gov In contrast, the AsSULT from Aspergillus sydowii displayed very low activity towards resorcinol, highlighting the substrate specificity differences even within fungal enzymes. mdpi.com HwSULT could also produce trace amounts of resorcinol disulfate. nih.gov
Kinetic analyses provide insights into the efficiency of these enzymes. For the ASST from Enterobacter amnigenus, the apparent K_m values for PNS (with phenol as the acceptor) and for phenol (with PNS as the donor) were determined to be 0.163 mM and 0.314 mM, respectively. nih.gov While specific kinetic data for resorcinol with this enzyme is not provided in the abstract, its inclusion as a substrate indicates a notable interaction. nih.gov Human SULT1A1 is known to have a preference for small phenolic compounds, and kinetic analyses of this enzyme with various substrates have been conducted to understand its broad specificity. plos.org
Table 1: Substrate Specificity of Various Aryl Sulfotransferases (ASSTs)
| Enzyme Source | Sulfate Donor | Acceptor Substrates (in order of preference where available) | Reference |
|---|---|---|---|
| Citrobacter freundii | p-Nitrophenyl sulfate (PNS) | α-Naphthol, Phenol, Resorcinol, p-Acetaminophen, Tyramine, Tyrosine | nih.gov |
| Enterobacter amnigenus | p-Nitrophenyl sulfate (PNS) | α-Naphthol, Phenol, Resorcinol, p-Acetaminophen, Tyramine, Tyrosine | nih.gov |
| Salmonella typhimurium | p-Nitrophenyl sulfate (PNS) | Phenol, α-Naphthol, Resorcinol, Tyramine, Acetaminophen, Tyrosine | jst.go.jp |
| Hortaea werneckii (HwSULT) | PAPS | Resorcinol, Hydroquinone, Pyrocatechol (all effective) | mdpi.comnih.gov |
| Aspergillus sydowii (AsSULT) | PAPS | Very low activity towards Resorcinol | mdpi.com |
Molecular Mechanisms of Sulfate Transfer to Resorcinolic Structures.jst.go.jp
The transfer of a sulfate group to a resorcinolic structure by sulfotransferases generally involves a direct transfer from the donor, PAPS, to the hydroxyl group of the acceptor molecule. mdpi.comwikipedia.org Eukaryotic sulfotransferases universally use PAPS as the sulfate donor. mdpi.com
In contrast, bacterial arylsulfate sulfotransferases (ASSTs) can catalyze the transfer of a sulfate group between phenolic compounds in a PAPS-independent manner. researchgate.net These enzymes follow a ping-pong bi-bi reaction mechanism. researchgate.net This mechanism involves the enzyme first binding to the sulfated donor, transferring the sulfate group to a catalytic residue (such as histidine) in the active site to form a transiently sulfurylated enzyme intermediate, and then releasing the desulfated donor. researchgate.net Subsequently, the acceptor molecule (like resorcinol) binds to the sulfurylated enzyme, and the sulfate group is transferred from the enzyme to the acceptor, which is then released as the sulfated product. researchgate.net
The active sites of these enzymes contain specific amino acid residues that are crucial for binding the substrates and for catalysis. researchgate.net For example, the active site of the ASST from uropathogenic Escherichia coli is defined by the side chains of His-252, His-356, Arg-374, and His-436, with His-436 being the residue that undergoes transient sulfurylation. researchgate.net The structural flexibility of the active site in enzymes like human SULT1A1 plays a dominant role in controlling their specificity and activity towards a broad range of substrates, including resorcinolic structures. plos.org
Sulfatase Enzyme Systems in Resorcinol Sulfate Hydrolysis.nih.govjst.go.jpresearchgate.net
Sulfatases, or sulfohydrolases, are a group of enzymes that catalyze the hydrolysis of sulfate esters, releasing a sulfate group and an alcohol. scirp.orgnih.gov This process, known as desulfation, is essential for various biological functions, including the mineralization of organic sulfur and the regulation of sulfated signaling molecules. scirp.orgbioscientifica.com
Identification and Characterization of Enzymes Mediating Sulfate Ester Hydrolysis
Sulfatases are ubiquitous, found in organisms from bacteria to humans, and are classified into different types based on their mechanism and substrate specificity. nih.govresearchgate.net Arylsulfatases (EC 3.1.6.1) are a major class of sulfatases that specifically cleave sulfate esters of aromatic compounds. scirp.org
Several arylsulfatases have been identified and characterized from various sources. For example, a commercially available arylsulfatase from Aerobacter aerogenes has been shown to exhibit high affinity for p-nitrophenyl sulfate. scirp.org A putative sulfatase (PyuS) from the bacterium Pedobacter yulinensis has been expressed and characterized, showing activity on aromatic sulfated substrates. nih.gov
Type I sulfatases, which include many arylsulfatases, possess a unique post-translationally modified residue, Cα-formylglycine (FGly), at their active site, which is essential for catalysis. nih.govnih.gov The hydrolysis of sulfate esters by these enzymes proceeds through the cleavage of the S-O bond. nih.gov
Enzymatic Desulfation Pathways of Conjugated Resorcinol Derivatives
The enzymatic desulfation of this compound would be carried out by arylsulfatases. The general mechanism for arylsulfatase-catalyzed hydrolysis of an aryl sulfate, such as this compound, involves the nucleophilic attack of the hydroxyl group of the active site FGly residue on the sulfur atom of the sulfate ester. nih.gov This leads to the formation of a sulfated enzyme intermediate and the release of the alcohol (resorcinol). nih.gov The sulfated enzyme is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing an inorganic sulfate ion. nih.gov
Theoretical and experimental studies on Pseudomonas aeruginosa arylsulfatase have supported a mechanism consistent with an S_N2 reaction at the sulfur atom. nih.gov The dysregulation of sulfation and desulfation processes, controlled by sulfotransferases and sulfatases respectively, is associated with various pathological conditions. bioscientifica.combham.ac.uk
Metabolic Fate of this compound in Non-Human Biological Systems
The transformation and elimination of resorcinol and its conjugated metabolites, including this compound, have been investigated in various non-human biological systems. These studies provide insights into the biotransformation pathways, enzymatic processes, and excretion characteristics of this compound.
Biotransformation Pathways in Microbial Organisms
Microorganisms employ diverse enzymatic strategies to degrade aromatic compounds like resorcinol. inflibnet.ac.inoup.com The initial steps in the microbial breakdown of resorcinol often involve hydroxylation or other modifications to the aromatic ring, making it susceptible to cleavage. While the direct microbial metabolism of this compound is not extensively detailed, the degradation of the parent compound, resorcinol, provides a foundational understanding of the potential pathways.
Several bacterial species have been identified that can utilize resorcinol as a sole source of carbon and energy. For instance, Corynebacterium glutamicum degrades resorcinol through a pathway involving the conversion of resorcinol to hydroxyquinol. nih.gov This transformation is catalyzed by a resorcinol hydroxylase. nih.gov Similarly, Pseudomonas putida employs two different pathways for resorcinol catabolism, both of which converge at the intermediate hydroxyquinol. nih.gov In the denitrifying bacterium Azoarcus anaerobius, resorcinol is hydroxylated to hydroxyhydroquinone. nih.gov
Fungal species also contribute to the biodegradation of resorcinol. A strain of Penicillium chrysogenum has demonstrated the ability to degrade resorcinol, and this degradation can be enhanced by the presence of phenol. nih.gov
Under anaerobic conditions, the degradation of resorcinol can occur through different mechanisms. In methanogenic consortia, resorcinol degradation pathways are being explored. researchgate.net The role of sulfate-reducing bacteria in the metabolism of aromatic compounds is also an area of active research, suggesting potential for resorcinol transformation in sulfidogenic environments. tandfonline.com
The enzymes involved in these initial transformation steps are critical. Resorcinol hydroxylase, a type of monooxygenase, plays a key role in the aerobic degradation of resorcinol in several bacteria by introducing a hydroxyl group to the aromatic ring. nih.gov In anaerobic bacteria, the enzymatic mechanisms are different and may involve reductive or hydrolytic steps. nih.gov
The process of desulfation, the removal of a sulfate group, is catalyzed by sulfatases. imrpress.com While not specifically detailed for this compound in microbial systems, bacterial sulfotransferases and sulfatases have been identified that are involved in the sulfation and desulfation of various natural products. mdpi.comnih.gov These enzymes could potentially play a role in the biotransformation of this compound in microbial communities.
Table 1: Microbial Degradation of Resorcinol
| Organism | Key Intermediate | Initial Enzyme | Condition |
| Corynebacterium glutamicum | Hydroxyquinol | Resorcinol hydroxylase | Aerobic |
| Pseudomonas putida | Hydroxyquinol | Not specified | Aerobic |
| Azoarcus anaerobius | Hydroxyhydroquinone | Not specified | Anaerobic (denitrifying) |
| Penicillium chrysogenum | Not specified | Not specified | Aerobic |
Conjugation Dynamics in In Vitro Hepatic Models for Xenobiotic Metabolism Studies
In vitro hepatic models are crucial tools for studying the metabolism of foreign compounds (xenobiotics), including the conjugation reactions that lead to the formation of sulfates and glucuronides. nih.govfrontiersin.org These models, which can range from subcellular fractions like S9 to cultured primary hepatocytes, help to elucidate the enzymatic processes involved in biotransformation. nih.govbiorxiv.orgresearchgate.net
Studies using rat and rabbit liver preparations have shown that resorcinol is readily metabolized. oecd.org The primary metabolites are glucuronide and sulfate conjugates. dep.state.pa.ustera.org In rat liver, the formation of resorcinol glucuronide is the major pathway, while this compound is a less abundant but significant metabolite. nih.gov
The enzymes responsible for these conjugation reactions are UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. researchgate.net In vitro studies with human liver S9 fractions have demonstrated the capacity of the liver to metabolize resorcinol. researchgate.net
Comparative studies using skin and liver models have highlighted organ-specific differences in metabolism. While both pig and human skin explants can metabolize resorcinol to its glucuronide and sulfate conjugates, the liver generally exhibits a higher metabolic rate. researchgate.netresearchgate.net In human skin explants, after 24 hours, a significant portion of the applied resorcinol was found in the medium as metabolites, with the glucuronide conjugate being the major form and the sulfate conjugate being a minor one. researchgate.net
Table 2: Resorcinol Metabolism in In Vitro Hepatic and Skin Models
| Model System | Major Metabolite | Minor Metabolite(s) |
| Rat Liver | Resorcinol glucuronide | This compound |
| Rabbit Liver | Resorcinol glucuronide | This compound |
| Human Liver S9 | Not specified | Not specified |
| Human Skin Explants | Resorcinol glucuronide | This compound |
| Pig Skin Explants | Resorcinol glucuronide | This compound |
Excretion and Elimination Characteristics of this compound Conjugates
Following administration in animal models, resorcinol is rapidly absorbed, metabolized, and excreted, primarily in the urine. dep.state.pa.ustera.org The major excreted metabolites are water-soluble conjugates, which facilitates their elimination from the body. tera.org
In rats, over 90% of an orally administered dose of resorcinol is excreted in the urine within 24 hours, indicating a low potential for bioaccumulation. nih.gov The primary urinary metabolite is the glucuronide conjugate, accounting for approximately 70% of the radioactivity in the urine. nih.gov The sulfate conjugate is also present, with some sex-dependent differences observed in rats; females excrete a greater proportion of the dose as a sulfate conjugate, while males excrete more of a diconjugate containing both sulfate and glucuronide groups. nih.gov Less than 5% of the parent compound is excreted unchanged in the urine. nih.gov
Studies in rabbits have shown a similar pattern of excretion, with the majority of an oral dose recovered as glucuronide and sulfate conjugates in the urine within 24 hours. dep.state.pa.us Enterohepatic circulation, where metabolites excreted in the bile are reabsorbed from the intestine, has been observed for resorcinol metabolites in rats, with at least 50% of the dose excreted in bile eventually being eliminated in the urine. nih.gov
The elimination from plasma is typically biphasic, with a rapid initial phase followed by a slower phase. dep.state.pa.us In rats, subcutaneous administration resulted in a fast elimination half-life of 20-30 minutes and a slower half-life of approximately 5 to 11 hours. dep.state.pa.us
Table 3: Excretion of Resorcinol Metabolites in Rats
| Excretion Route | Percentage of Dose (24h) | Major Metabolite(s) |
| Urine | >90% | Resorcinol glucuronide, this compound, Diconjugate (sulfate-glucuronide) |
| Feces | <3% | Not specified |
Advanced Analytical Methodologies for Resorcinol Sulfate Quantification and Characterization
Chromatographic Separation Techniques for Resorcinol (B1680541) Sulfate (B86663) Detection
Chromatographic methods are fundamental in isolating resorcinol sulfate from other metabolites and endogenous compounds, enabling its accurate measurement.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of resorcinol and its conjugates. For this compound, reversed-phase HPLC is commonly employed, utilizing C18 columns. researchgate.netnih.gov These columns, packed with octadecylsilane-modified silica (B1680970), separate compounds based on their hydrophobicity. researchgate.net To achieve optimal separation, the mobile phase composition is critical. A typical mobile phase consists of a mixture of an aqueous buffer, such as phosphate (B84403) buffer at a controlled pH, and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the solvent composition is changed over the course of the analysis, is often used to effectively separate a wide range of compounds with varying polarities. nih.gov
The detection of resorcinol and its derivatives is frequently accomplished using a UV detector, with detection wavelengths typically set around 280 nm. nih.govnih.gov For enhanced specificity and sensitivity, especially in complex matrices like urine or plasma, HPLC is often coupled with mass spectrometry (LC-MS). acs.orgdiva-portal.org
Specialized column chemistries can further improve separation efficiency. For instance, mixed-mode stationary phase columns, such as Primesep 100, can retain and separate various phenolic compounds, including resorcinol, using a simple isocratic mobile phase of water, acetonitrile, and sulfuric acid. sielc.com The use of columns with smaller particle sizes, such as 2.7 µm solid-core particles or sub-2 µm particles for Ultra-High-Performance Liquid Chromatography (UHPLC), can lead to faster analyses and higher resolution. lcms.cz
Table 1: HPLC Methods for Resorcinol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C18 (5 µm, 4.6 x 250 mm) researchgate.net | Primesep 100 (5 µm, 4.6 x 150 mm) sielc.com | Agilent Zorbax Eclipse XDB-C18 (5 µm, 4.6 x 250 mm) nih.gov |
| Mobile Phase | Phosphate buffer (pH 2.8) and Acetonitrile nih.gov | Acetonitrile/Water (30/70) with 0.2% H₂SO₄ sielc.com | Methanol/Water (40/60) nih.gov |
| Flow Rate | 0.6 mL/min nih.gov | 1.0 mL/min sielc.com | 1.0 mL/min nih.gov |
| Detection | UV at 280 nm nih.gov | UV at 210 nm sielc.com | UV at 280 nm nih.gov |
| Mode | Gradient nih.gov | Isocratic sielc.com | Isocratic nih.gov |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. semanticscholar.org However, sulfate esters like this compound are non-volatile and thermally labile, making their direct analysis by GC challenging. mdpi.comresearchgate.net Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and stable form. mdpi.comresearchgate.netgnomio.com
Common derivatization techniques include silylation, which replaces active hydrogens on the molecule with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com Another approach is methylation, for instance, using diazomethane (B1218177) or methyl iodide to form a volatile derivative like dimethyl sulfate. nih.govepa.gov
The analysis of derivatized sulfate esters is typically performed using a GC system coupled with a mass spectrometer (GC-MS). google.commdpi.com This combination provides both chromatographic separation and mass-based identification, enhancing the reliability of the analysis. semanticscholar.org However, challenges such as the thermal decomposition of related compounds in the hot GC inlet can lead to inaccurate results, necessitating careful method development and validation. nih.gov For example, the presence of monomethyl sulfate can lead to the formation of dimethyl sulfate in the injector, causing overestimation. nih.gov
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged molecules, including conjugated phenols. pfigueiredo.orgcabidigitallibrary.org In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. oiv.int For anionic compounds like this compound, the separation is influenced by their electrophoretic mobility and the electroosmotic flow within the capillary. oiv.int
Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) is a common method where separation occurs in a free solution buffer. researchgate.net The choice of buffer pH and composition is crucial for achieving optimal separation. researchgate.net For instance, borate (B1201080) buffers at alkaline pH are often used for the analysis of phenolic compounds. researchgate.net
Micellar Electrokinetic Chromatography (MEKC), a variation of CE, involves the addition of a surfactant to the buffer to form micelles. This allows for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous phase. acs.org This technique has been successfully applied to the separation of various phenolic compounds. nih.gov Detection in CE is typically performed using UV-Vis absorbance, but coupling with mass spectrometry (CE-MS) can provide enhanced sensitivity and specificity. pfigueiredo.org
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and quantification of this compound.
Mass Spectrometry (MS) is a powerful analytical tool for the structural elucidation and quantification of metabolites like this compound. semanticscholar.org When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex biological samples. acs.org In recent studies, untargeted metabolomics using UPLC-QTOF/MS has been employed to identify urinary biomarkers, including sulfated metabolites of phenolic compounds. nih.gov
For the analysis of sulfated compounds, electrospray ionization (ESI) in negative ion mode is typically used, as it readily forms [M-H]⁻ ions. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the detected ion. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. acs.orgdiva-portal.org In an MS/MS experiment, the precursor ion of interest (e.g., the [M-H]⁻ ion of this compound) is isolated and fragmented. The resulting fragment ions provide structural information. For sulfated compounds, characteristic fragment ions corresponding to the loss of the sulfate group (SO₃, 80 Da) or the entire sulfate moiety (HSO₄⁻, 97 Da) are often observed. nih.govnih.gov This fragmentation pattern helps to confirm the presence of the sulfate conjugate. acs.orgdiva-portal.org For example, studies on whole grain rye intake have identified 3,5-dihydroxyphenylpropionic acid sulfate and other sulfated metabolites in urine using LC-MS, where the fragmentation data was key to their identification. nih.gov
UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of resorcinol and its derivatives, although it is generally less specific than chromatographic methods. ekb.eg The parent compound, resorcinol, exhibits characteristic UV absorbance maxima. In ethanol, these are observed at approximately 220 nm and 276 nm. nih.gov
For the determination of this compound, direct spectrophotometric measurement can be challenging due to interference from other UV-absorbing compounds in a biological matrix. Therefore, colorimetric methods are often developed. These methods typically involve a chemical reaction that produces a colored product with a distinct absorbance maximum in the visible region, which reduces interference. e-journals.in
One such method involves the reaction of resorcinol with p-aminophenol in the presence of an oxidizing agent like potassium periodate (B1199274) (KIO₄), which forms a colored product that can be measured spectrophotometrically. researchgate.net Another approach is based on the oxidative coupling reaction of resorcinol with 2,4-dinitrophenylhydrazine, resulting in a colored product with a maximum absorbance at 404 nm. ekb.eg The intensity of the color produced is proportional to the concentration of resorcinol, allowing for its quantification. ekb.eg While these methods are often developed for resorcinol, they could potentially be adapted for this compound after a hydrolysis step to liberate the resorcinol moiety.
Table 2: UV-Vis Spectrophotometric Data for Resorcinol
| Method | Reagent | Wavelength (λmax) | Reference |
|---|---|---|---|
| Direct UV | Ethanol | 276 nm | nih.gov |
| Colorimetric | 2,4-dinitrophenylhydrazine | 404 nm | ekb.eg |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon framework and the position of substituents. One- and two-dimensional NMR experiments, such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for confirming the identity and purity of synthesized or isolated compounds. core.ac.ukmdpi.comlibretexts.org
In the structural analysis of resorcinol derivatives, NMR is used to confirm the presence and location of the sulfate group on the aromatic ring. For instance, in the analysis of schizol C, a sulfated 5-alkylresorcinol derivative, NMR data was crucial for its identification. nih.gov The ¹H NMR spectrum of this compound showed three meta-coupled aromatic proton signals, defining a 1,3,5-trisubstitution pattern on the resorcinol ring. nih.gov The significant downfield shifts of the aromatic carbons and the corresponding protons, when compared to the non-sulfated analog, strongly support the presence of an electron-withdrawing sulfate group. nih.gov
The precise assignment of all proton and carbon signals is achieved through a combination of 2D NMR techniques. COSY spectra establish the connectivity between adjacent protons, while HMBC spectra reveal long-range correlations (typically over two to three bonds) between protons and carbons. core.ac.uknih.gov These correlations are fundamental in piecing together the molecular fragments and confirming the attachment point of the sulfate moiety to the resorcinol core.
Table 1: ¹H and ¹³C NMR Data for a Sulfated Resorcinol Derivative (Schizol C) in Acetone-d₆ Data sourced from a study on 5-alkylresorcinol derivatives. nih.gov
| Position | δC (ppm), Type | δH (ppm), multiplicity (J in Hz) |
|---|---|---|
| 1 | 157.9, C | - |
| 2 | 110.1, CH | 7.01, d (2.4) |
| 3 | 157.0, C | - |
| 4 | 104.2, CH | 6.76, t (2.4) |
| 5 | 147.2, C | - |
| 6 | 112.5, CH | 7.10, d (2.4) |
Electrochemical Detection Approaches for this compound
Electrochemical methods offer a sensitive, rapid, and cost-effective platform for the detection and quantification of electroactive compounds. mdpi.comsrce.hr While specific studies focusing exclusively on this compound are limited, the extensive research on its parent compound, resorcinol, provides a strong foundation for developing analytical methodologies. Phenolic compounds like resorcinol are electrochemically active and can be oxidized at a suitable electrode surface, generating a measurable current that is proportional to their concentration. rsc.orgelectrochemsci.org These techniques are readily applicable to the analysis of cosmetic products and environmental samples. srce.hrresearchgate.net
Cyclic Voltammetry and Amperometry for Redox Pathway Analysis
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox mechanisms of chemical species. rsc.orgrsc.org For resorcinol, CV studies at various electrodes, such as glassy carbon, reveal a chemically and electrochemically irreversible oxidation process over a wide pH range. rsc.orgx-mol.net The oxidation mechanism is pH-dependent and involves the transfer of protons and electrons. rsc.orgjuniperpublishers.com
Detailed mechanistic studies combining experimental CV with computational (Density Functional Theory) calculations have provided significant insights. rsc.orgx-mol.net The oxidation of resorcinol at a pH below its first acid dissociation constant (pKa1) proceeds via a one-proton, one-electron (1H⁺/1e⁻) transfer to form a radical intermediate. rsc.orgx-mol.net These radicals can then react further, often leading to the formation of dimer or polymer films that deposit on the electrode surface, a phenomenon known as electrode fouling. rsc.orgrsc.org The relationship between the oxidation peak potential (Eₚ) and pH, as well as Tafel analysis, helps to determine key kinetic parameters of the reaction. rsc.org Amperometry, which measures current at a constant potential, can be used for highly sensitive detection based on the established oxidation potential. researchgate.netresearchgate.net
Table 2: Key Electrochemical Parameters for Resorcinol Oxidation Data derived from cyclic voltammetry studies. rsc.org
| Parameter | Value/Observation | Significance |
|---|---|---|
| Electrochemical Reversibility | Irreversible | Indicates a fast follow-up chemical reaction after electron transfer. |
| Eₚ vs. pH Slope (pH < pKa1) | -54 mV/pH | Confirms the involvement of an equal number of protons and electrons in the rate-determining step. rsc.org |
| Apparent Transfer Coefficient (β) | 0.6 ± 0.1 | Provides information about the symmetry of the energy barrier for the electron transfer process. rsc.org |
| Reaction Products | Polymeric films | Causes electrode fouling, which must be managed in sensor design. rsc.orgmdpi.com |
Development of Electrochemical Sensors for this compound Analogs
The development of sensitive and selective electrochemical sensors for resorcinol serves as a model for creating analytical devices for its sulfated and other analogs. The primary strategy involves modifying the surface of a working electrode (e.g., glassy carbon, screen-printed carbon) with materials that enhance electrocatalytic activity, increase surface area, and improve electron transfer kinetics. mdpi.comresearchgate.netresearchgate.net
A variety of nanomaterials and composites have been successfully employed for this purpose. Molybdenum disulfide (MoS₂), a graphene analog, has been used to modify glassy carbon electrodes, resulting in improved sensitivity for resorcinol detection. mdpi.com Other effective modifiers include maghemite/multi-wall carbon nanotube (M/MWCNT) composites and surfactant-enhanced graphene pastes. srce.hrresearchgate.net These modifications lead to lower oxidation potentials and significantly higher peak currents compared to unmodified electrodes. electrochemsci.orgresearchgate.net The performance of these sensors is typically evaluated using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV), which offer enhanced sensitivity and lower detection limits compared to CV. rsc.orgjuniperpublishers.com
Table 3: Performance Comparison of Various Electrochemical Sensors for Resorcinol Detection
| Electrode Modifier | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
|---|---|---|---|---|
| Maghemite/MWCNT | DPV | 0.5 - 100 | 0.02 | srce.hr |
| Activated Screen-Printed Carbon (ASPCE) | Amperometry | 1 - 49.67 | 0.288 | electrochemsci.orgresearchgate.net |
| Molybdenum Disulfide (MoS₂) | LSV | Not Specified | 1.13 | mdpi.com |
| Carbon Microfiber (unmodified) | DPV | Not Specified | 0.03 | rsc.org |
Environmental Occurrence, Transformation, and Remediation Strategies for Resorcinol Sulfate
Environmental Pathways of Resorcinol (B1680541) and its Potential for Sulfate (B86663) Conjugation
Resorcinol (1,3-dihydroxybenzene) is introduced into the environment through various natural and anthropogenic activities. It is a component of smoke from wood and cigarettes and can be found in wastewaters from industries such as coal gasification and conversion, coal-tar production, and shale oil processing. nih.govmst.dk Concentrations in condensate water from a coal gasification facility have been detected up to 60 ppm, and wastewater from synthetic coal conversion processes has shown levels as high as 1000 ppm. nih.gov Additionally, resorcinol can be a decomposition product of natural materials, such as corn residues in soil. who.int Given its presence in these environmental compartments, there is potential for its transformation into derivatives like resorcinol sulfate.
Sulfate esters are formed through the process of sulfate conjugation, where a sulfo group (SO₃⁻) is attached to a hydroxyl group of a compound. While this is a well-documented metabolic pathway in living organisms for detoxification and excretion of phenolic compounds like resorcinol, its occurrence in the broader environment is less characterized. acs.orgresearchgate.net In biological systems, this reaction is catalyzed by sulfotransferase enzymes. The formation of sulfate esters in environmental matrices like soil and water is plausible, particularly in micro-niches with high microbial activity where such enzymes may be present. scialert.net The process involves the reaction of a phenolic compound with a sulfate donor. In vitro studies have demonstrated that metabolites of compounds like resorcinol bis(diphenylphosphate) (RDP) can include sulfated forms. acs.orgresearchgate.net This suggests that under certain environmental conditions, particularly where microbial communities are active, resorcinol could undergo sulfation.
Despite the known environmental presence of resorcinol and the biochemical potential for its sulfation, direct detection of this compound in environmental samples such as water, soil, or air is not well-documented in scientific literature. Studies assessing environmental pollutants have identified resorcinol in various matrices, including industrial effluents and groundwater. nih.govmst.dk Biomonitoring studies have also detected resorcinol in human urine, often as glucuronide and sulfate conjugates, confirming its metabolic conversion in vivo. researchgate.net However, the search for this compound specifically within environmental compartments has not yielded significant findings, indicating it may not be a persistent or abundant transformation product, or it may be rapidly degraded.
Biotic Degradation of this compound in Environmental Systems
Microorganisms have evolved enzymatic machinery to utilize sulfate esters as a source of carbon or sulfur. scialert.net The key enzymes in this process are sulfatases (or sulphohydrolases), which catalyze the hydrolysis of the sulfate ester bond (C-O-S) to release the alcohol (in this case, resorcinol) and an inorganic sulfate ion.
R-O-SO₃⁻ + H₂O --(Sulfatase)--> R-OH + HSO₄⁻
This initial step is crucial as it removes the polar sulfate group, making the resulting phenolic compound available for further degradation. Arylsulfatases, a specific type of sulfatase, are responsible for hydrolyzing sulfate esters of aromatic compounds. Once resorcinol is liberated, it can be utilized by various microorganisms as a carbon and energy source. scialert.net Fungi, such as Penicillium chrysogenum, have also been shown to degrade resorcinol. mst.dk
Once the sulfate group is cleaved, the resulting resorcinol is subject to well-established aerobic and anaerobic degradation pathways. d-nb.info
Aerobic Degradation: Under aerobic conditions, resorcinol is readily biodegradable by various microorganisms. d-nb.info The degradation pathway typically begins with hydroxylation of the aromatic ring. For example, in Pseudomonas putida, resorcinol is converted to hydroxyhydroquinone (1,2,4-trihydroxybenzene). This intermediate then undergoes ring cleavage by a dioxygenase enzyme, leading to the formation of aliphatic compounds that can enter central metabolic pathways like the Krebs cycle, ultimately being mineralized to carbon dioxide and water. who.int
Anaerobic Degradation: The anaerobic degradation of resorcinol proceeds through distinct pathways depending on the microorganisms and the available electron acceptors.
Fermenting Bacteria: Some fermenting bacteria, like certain Clostridium species, initiate resorcinol degradation through a reductive pathway. Resorcinol is first reduced to 1,3-cyclohexanedione, which is then hydrolyzed to 5-oxohexanoate. This is further metabolized via the β-oxidation pathway. nih.gov
Nitrate-Reducing Bacteria: In contrast, some nitrate-reducing bacteria, such as Azoarcus anaerobius, employ an oxidative strategy even under anaerobic conditions. nih.gov Resorcinol is hydroxylated to hydroxyhydroquinone, which is then oxidized to 2-hydroxy-1,4-benzoquinone. nih.gov This is a unique pathway that destabilizes the aromatic ring through oxidation rather than reduction. nih.gov
Sulfate-Reducing Bacteria: Sulfate-reducing bacteria can also degrade phenolic compounds. who.int While specific pathways for resorcinol by these bacteria are less detailed, they are known to metabolize aromatic compounds, often coupling their oxidation to the reduction of sulfate to sulfide. scialert.netwho.int
The following table summarizes the key degradation intermediates and conditions for resorcinol.
| Degradation Condition | Key Intermediates | Microbial Group Example |
| Aerobic | Hydroxyhydroquinone (1,2,4-trihydroxybenzene) | Pseudomonas putida |
| Anaerobic (Fermentative) | 1,3-Cyclohexanedione, 5-Oxohexanoate | Clostridium sp. |
| Anaerobic (Nitrate-Reducing) | Hydroxyhydroquinone, 2-Hydroxy-1,4-benzoquinone | Azoarcus anaerobius |
Abiotic Transformation Processes of this compound
Information specifically on the abiotic transformation of this compound is scarce. However, potential abiotic degradation pathways can be inferred from the known reactions of its parent compound, resorcinol, and the general behavior of sulfate esters.
Resorcinol itself can undergo abiotic degradation in the environment. In the atmosphere, it is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 1.9 hours. d-nb.info In aqueous environments, resorcinol can be degraded through photolysis and photo-oxidation, reacting with oxygen, hydroxyl radicals, and peroxyl radicals. who.inteuropa.eu Reaction with ozone in water can also lead to its degradation. who.int
Sulfate esters are generally stable to abiotic hydrolysis at neutral pH. pjoes.com However, under more acidic or alkaline conditions, or through photolytic processes, the ester bond could be cleaved. Photolysis, in particular, can be a significant abiotic degradation process for many organic compounds in sunlit surface waters. Therefore, it is plausible that this compound could undergo direct photolysis or react with photochemically generated reactive species like hydroxyl radicals, leading to the cleavage of the sulfate group or transformation of the aromatic ring. However, without specific experimental data, these remain hypothetical pathways for the abiotic fate of this compound in the environment.
Photolytic and Hydrolytic Stability of Sulfate Esters
The environmental persistence of a compound like this compound is largely determined by its susceptibility to breakdown by light (photolysis) and water (hydrolysis).
Hydrolytic Stability:
The hydrolysis of aryl sulfates is significantly influenced by the surrounding conditions. For instance, the rate of hydrolysis can be accelerated under specific pH conditions or in the presence of certain enzymes. Studies on aryl sulfate monoanions indicate they undergo hydrolysis through an SN2 mechanism in solution. researchgate.netnih.gov The stability of the resulting phenolate (B1203915) leaving group is a key factor; electron-withdrawing groups on the aryl ring can facilitate hydrolysis. In contrast, diaryl sulfates have been shown to be particularly stable. sci-hub.se
Research into triggered payload release from complex aryl sulfate molecules demonstrates that hydrolysis can be precisely controlled. While stable under typical physiological or neutral pH, cleavage can be initiated by altering pH or introducing specific enzymes.
| Triggering Mechanism | Compound Type | Half-life (t₁/₂) | Conditions |
| pH-Dependent Hydrolysis | Levulinate Ester (18a) | ~3 days | pH = 5.0, 37 °C |
| Levulinate Ester (18a) | 42 min | pH = 9.2, 37 °C | |
| Chemical Reduction | Reduced Levulinate Ester (18b) | 4.4 min | NaBH₄, 37 °C |
| Photolysis | 2-Nitrobenzyl Ether (19) | 3.5 h | Photolytic Trigger |
This table, based on data for model compounds from a study on OHPAS linkers, illustrates how the stability of aryl esters can be overcome by specific triggers. sci-hub.se It highlights the general stability of such structures under mild conditions but their susceptibility to degradation under specific chemical or photolytic stress.
Photolytic Stability:
Photolysis can be a significant degradation pathway for aromatic compounds in the environment. Resorcinol itself is susceptible to degradation by photochemically-produced hydroxyl radicals in the atmosphere, with an estimated half-life of about 1.9 hours for the vapor phase. nih.govmst.dk In sunlit natural water, phenols as a class react relatively quickly with hydroxyl and peroxy radicals, suggesting that direct photolysis of resorcinol can occur. nih.gov The addition of a sulfate group may alter the photolytic behavior, but the aromatic ring remains a site for potential photo-oxidation reactions. Studies on other sulfate-containing compounds have shown significant degradation under UV light. researchgate.net
Electrochemical Degradation of Resorcinol Analogs for Environmental Remediation
Electrochemical oxidation processes are considered effective and environmentally friendly methods for breaking down persistent organic pollutants like phenols and their derivatives. mdpi.comresearchgate.netnih.gov These advanced oxidation processes can mineralize toxic organic compounds into less harmful substances. Given the structural similarity, studies on the electrochemical degradation of resorcinol provide a strong analog for understanding the potential remediation of this compound.
The electrochemical degradation of resorcinol has been investigated using various electrode materials and conditions. The process is highly dependent on factors such as the electrode material, solution pH, current density, and the presence of other ions like chloride. researchgate.netnih.gov
Research Findings:
Influence of pH: The electrochemical oxidation of resorcinol is strongly pH-dependent. Studies using polycrystalline platinum electrodes showed different reaction kinetics in acidic, neutral, and alkaline solutions. nih.gov
Electrode Materials: The choice of anode material is critical. Titanium substrate insoluble anodes (TSIA) coated with metal oxides like TiO₂-RuO₂-IrO₂ have been used effectively. researchgate.net Other systems have employed sacrificial anodes, such as aluminum or iron, in galvanic cells to drive the degradation process. mdpi.com
Degradation Products: The process aims for complete mineralization to CO₂ and water. However, intermediate products can form. In some systems, the primary identified degradation product was maleic acid, indicating the breakdown of the aromatic ring. mdpi.com In other cases, electropolymerization on the electrode surface can occur, which may reduce the efficiency of the process over time. nih.gov
Effect of Chloride: The presence of chloride ions can enhance the rate of electrochemical oxidation. This is because chloride can be oxidized to active chlorine species, which then participate in the degradation of the organic pollutant. Research has shown that a higher chloride concentration, combined with high current density, leads to a maximum reaction rate for resorcinol degradation. researchgate.net
| Electrode System (Cathode/Anode) | Initial Resorcinol Concentration (M) | Electrolyte | Removal Efficiency (%) | Key Finding |
| Cu / Al alloy | 1 x 10⁻⁴ | 0.5 M Na₂SO₄ | 13 | Degradation occurs via sacrificial anode dissolution. |
| Cu / Fe | 1 x 10⁻⁴ | 0.5 M Na₂SO₄ | 15 | Similar efficiency to Al alloy system. |
| Cu / Al alloy | 1 x 10⁻³ | 0.5 M Na₂SO₄ | 35 | Efficiency increases significantly at higher initial concentration. |
| Cu / Fe | 1 x 10⁻³ | 0.5 M Na₂SO₄ | 37 | Maleic acid identified as a degradation product. |
| Ti/TiO₂-RuO₂-IrO₂ | Varied | NaCl solution | Up to 90% COD removal | Rate is pseudo-first order; enhanced by chloride and current density. researchgate.net |
This table summarizes findings from a study on the electrochemical degradation of resorcinol using macro-corrosion galvanic cells, demonstrating the influence of initial concentration and electrode materials on removal efficiency. mdpi.com
These findings suggest that electrochemical oxidation is a viable and promising strategy for the remediation of wastewater containing resorcinol and, by extension, related compounds like this compound.
Theoretical and Computational Chemistry of Resorcinol Sulfate
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods can predict optimized geometries, vibrational frequencies, and electronic characteristics, providing a detailed picture of molecular behavior. For resorcinol (B1680541) sulfate (B86663), such calculations can elucidate its structure and the electronic changes that occur upon sulfation of the parent resorcinol molecule.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost. rsc.orgresearchgate.net It is particularly useful for investigating reaction mechanisms, such as the enzymatic sulfation of resorcinol. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfuryl group (SO₃) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the resorcinol molecule. asm.orgmdpi.com
DFT calculations can model this process by:
Determining the ground-state geometries of reactants (resorcinol, PAPS), intermediates, and products (resorcinol sulfate, PAP).
Locating the transition state structures along the reaction coordinate.
Calculating the activation energies, which helps in understanding the reaction kinetics.
Studies on aryl sulfotransferases have shown that the mechanism involves a catalytic base, often a histidine residue, which deprotonates the phenolic hydroxyl group of the substrate, making it a better nucleophile. asm.org The activated phenoxide then attacks the sulfur atom of PAPS. nih.gov DFT can be employed to map the potential energy surface of this reaction, clarifying the roles of specific amino acid residues and the feasibility of the proposed pathway. nih.gov While specific DFT studies modeling the sulfation of resorcinol are not abundant, research on other phenols and sulfotransferases provides a clear framework for how this mechanism can be computationally investigated. sioc-journal.cn
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. researchgate.netacs.org
| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| Resorcinol | B3LYP/6-311++G(d,p) | -6.42 | -0.54 | 5.88 | researchgate.net |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, allowing for the study of dynamic processes and intermolecular interactions. This technique is invaluable for understanding how this compound behaves in a biological context, such as in a solvent or within an enzyme's active site.
The behavior of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model the interactions between this compound and solvent molecules, typically water in biological systems. These simulations provide detailed information on the formation of hydration shells around the molecule. researchgate.net
For this compound, the sulfate group is highly polar and capable of forming strong hydrogen bonds with water. MD simulations would likely show a well-ordered and stable hydration shell around the sulfate moiety. In contrast, the benzene (B151609) ring is hydrophobic. This amphipathic nature dictates how the molecule orients itself at interfaces and interacts with other molecules. The conformation and flexibility of this compound in solution, which can influence its ability to bind to enzymes, can be thoroughly explored using MD simulations.
Understanding how this compound binds to enzymes is crucial for elucidating its biological role. MD simulations, often combined with molecular docking, are used to model the binding of a substrate (like resorcinol) to the active site of a sulfotransferase (SULT) or the binding of the product (this compound) before its release. nih.gov
Recent studies have identified fungal sulfotransferases capable of producing this compound. mdpi.com Computational modeling of these enzymes reveals key features:
Active Site Geometry: Models can show a spacious active site cavity capable of accommodating various phenolic compounds. asm.org
Key Residues: Simulations can identify specific amino acid residues that form critical interactions (e.g., hydrogen bonds, electrostatic interactions) with the substrate and the PAPS cofactor. asm.orgnih.gov For example, a conserved histidine is often proposed to act as the catalytic base that activates the substrate's hydroxyl group. asm.org
Substrate Specificity: By comparing the active sites of different enzymes, such as HwSULT (which sulfates resorcinol) and AsSULT (which does not), computational models can explain differences in substrate specificity. mdpi.com
| Residue Type | Interaction Role | Typical Interaction Partner | Reference |
|---|---|---|---|
| Histidine | Acts as a catalytic base, deprotonating the substrate's hydroxyl group. | Substrate (e.g., Resorcinol) | asm.org |
| Lysine/Arginine | Stabilizes the negatively charged sulfate and phosphate (B84403) groups of the cofactor. | PAPS Cofactor | nih.gov |
| Serine | Forms hydrogen bonds to position the cofactor correctly. | PAPS Cofactor | nih.gov |
| Aromatic (e.g., Phe, Tyr) | Engages in pi-stacking or hydrophobic interactions with the substrate's aromatic ring. | Substrate (e.g., Resorcinol) | mdpi.com |
Computational Modeling of this compound Formation and Degradation Pathways
Computational models can integrate quantum and classical mechanics to simulate entire biochemical pathways, from formation to degradation.
The formation of this compound via enzymatic catalysis by sulfotransferases is well-suited for hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. In this approach, the reacting parts of the system (the substrate's hydroxyl group and the cofactor's sulfuryl group) are treated with high-level quantum mechanics, while the surrounding enzyme and solvent are treated with more efficient classical molecular mechanics. This allows for the accurate modeling of bond-breaking and bond-forming events within the complex and dynamic environment of the enzyme active site. nih.gov
The degradation of this compound would likely proceed via hydrolysis of the sulfate ester, a reaction catalyzed by arylsulfatase enzymes. nih.gov Similar to formation, the mechanism of this enzymatic degradation can be modeled computationally to understand the catalytic steps and kinetics. Furthermore, non-enzymatic degradation pathways, such as electrochemical oxidation, can also be investigated. Computational studies on the electrochemical oxidation of resorcinol have identified radical formation and subsequent polymerization as a key degradation mechanism. researchgate.net Similar computational approaches could be applied to predict the degradation pathways and products of this compound under various environmental conditions. nih.gov
Energy Profiles and Transition States of Key Reactions
The involvement of the sulfate anion in reactions with resorcinol has been a subject of detailed computational analysis, particularly in the context of electropolymerization. acs.orgnih.gov Theoretical studies using DFT have demonstrated that the sulfate anion plays a crucial and fundamental role in the reaction mechanism, specifically by facilitating proton dissociation, a key step in forming dimers and polymers. acs.orgresearchgate.net
Research has shown that the direct dissociation of a proton from a resorcinol radical cation is an energetically unfavorable process, with an energy barrier of approximately 100 kcal/mol. acs.orgnih.gov However, the presence of a sulfate anion dramatically alters the potential energy surface (PES). acs.org The sulfate anion acts as a proton acceptor, making the dissociation process a feasible, downhill-in-energy reaction. nih.govresearchgate.net
DFT-based quantum mechanical calculations have been used to map the stationary points, including transition states and intermediate species, on the PES for the formation of resorcinol dimers. acs.orgnih.gov One critical pathway involves the reaction between a resorcinol radical cation and a deprotonated resorcinol species, which proceeds through a transition state and a sigma complex intermediate. The subsequent deprotonation of this complex is mediated by the sulfate anion, leading to a dimer where the aromatic rings are linked by a Csp2–O–Csp2 bond. acs.org
Another pathway, which is essentially a monotonic step down in energy without a significant activation barrier in the presence of sulfate, involves the formation of a C-C bond between two resorcinol moieties. acs.org The investigation of these reaction pathways relies on determining the Gibbs free energies of reactants, intermediates, transition states, and products. acs.org These calculations are often performed using functionals like B3LYP with basis sets such as cc-pVTZ, and transition states are identified by the presence of a single imaginary frequency in the vibrational analysis. acs.orgnih.gov
The table below summarizes the calculated Gibbs free energy values for a key reaction path (Path D) in the dimerization of resorcinol, highlighting the role of the sulfate anion. acs.org
Table 1: Gibbs Free Energy of Species in Resorcinol Dimerization (Path D) at the B3LYP/cc-pVTZ Level of Theory Data sourced from a computational study on resorcinol polymerization. acs.org
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reagents | Initial reactants | 0.0 |
| TS1(D) | First Transition State | -14.0 |
| Intermediate 6 | Reaction Intermediate | -21.0 |
| TS2(D) | Second Transition State | -20.0 |
| Products | Final Dimer Product | -60.0 |
This energy profile demonstrates that, in the presence of the sulfate anion, the reaction is a strongly exothermic process that proceeds downhill in energy. acs.org The transition states are lower in energy than the initial reactants, indicating a spontaneous reaction pathway once initiated. acs.org Ab initio molecular dynamics calculations further support these findings, showing that the sulfate anion is critical for making the proton dissociation from the initial radical ion a viable process. nih.govresearchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are a cornerstone for predicting and interpreting the spectroscopic properties of molecules, providing data that complements and guides experimental work. mdpi.com While specific computational studies focusing exclusively on the spectroscopic properties of this compound are not widely documented in the reviewed literature, the methodologies for such predictions are well-established and have been extensively applied to resorcinol and other phenolic compounds. researchgate.netacs.org
Density Functional Theory (DFT) is the most common approach for predicting a range of spectroscopic data, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov These calculations can accurately reproduce experimental spectra, aiding in the assignment of spectral bands to specific molecular vibrations or chemical environments. mdpi.comresearchgate.net
For NMR spectroscopy, computational methods can predict chemical shifts (δ) and spin-spin coupling constants (J). mdpi.com These calculations involve computing the NMR shielding tensors for each nucleus in the molecule's optimized geometry. The predicted shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). These theoretical predictions are invaluable for assigning signals in complex experimental NMR spectra and for understanding how the electronic structure of a molecule influences its magnetic properties. mdpi.com
The table below outlines the types of spectroscopic data that can be generated for a molecule like this compound using standard computational chemistry methods.
Table 2: Predicted Spectroscopic Data Obtainable via Computational Methods This table illustrates the potential output from computational spectroscopic studies based on established methodologies. mdpi.comresearchgate.net
| Spectroscopy Type | Predicted Parameters | Computational Method | Typical Application |
| Infrared (IR) | Wavenumbers (cm⁻¹), Intensities | DFT (e.g., B3LYP, PBE) | Assignment of vibrational modes (e.g., S=O stretch, O-H bend) |
| Raman | Wavenumbers (cm⁻¹), Activities | DFT (e.g., B3LYP, PBE) | Identification of characteristic functional group vibrations |
| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | DFT/GIAO | Assignment of proton signals, conformational analysis |
| ¹³C NMR | Chemical Shifts (ppm) | DFT/GIAO | Characterization of the carbon skeleton |
These computational tools allow for a detailed, atom-level understanding of molecular structure and dynamics, providing a theoretical foundation for interpreting experimental data. acs.org The application of these methods to this compound would yield significant insights into its structural and electronic properties.
Conclusion and Future Research Perspectives
Synthesis of Key Findings and Their Implications for Resorcinol (B1680541) Sulfate (B86663) Research
Resorcinol sulfate is a key metabolite of resorcinol, formed through Phase II conjugation. Its chemical properties, particularly its increased water solubility, are crucial for its role in the detoxification and excretion of resorcinol. Analytical methods, especially HPLC-HRMS, are vital for its detection and quantification in biological samples, providing a means to monitor resorcinol exposure. While general synthetic routes for aryl sulfates are known, specific research into the optimized synthesis of this compound could provide valuable standards for analytical and toxicological studies.
Identification of Promising Avenues for Interdisciplinary Research
The study of this compound lies at the intersection of chemistry, biochemistry, and environmental science. Future interdisciplinary research could focus on the comparative toxicology of resorcinol and its sulfate metabolite to better understand the detoxification process. Environmental studies could investigate the prevalence and persistence of this compound in ecosystems affected by resorcinol pollution. Furthermore, exploring the sulfotransferase enzymes responsible for its formation could provide insights into individual variations in resorcinol metabolism.
Methodological Advancements Required for Comprehensive Studies
Further development of direct analytical methods for the quantification of this compound, without the need for enzymatic hydrolysis, would be beneficial for more precise metabolic studies. The generation and characterization of pure this compound standards are essential for the validation of such methods. Additionally, advanced spectroscopic studies, including detailed 2D NMR analysis, would provide a more complete structural elucidation of this and similar metabolites.
Broader Scientific Impact of Enhanced Understanding of this compound Chemistry and Biochemistry
A deeper understanding of the chemistry and biochemistry of this compound has broader implications for the study of xenobiotic metabolism. It serves as a model for how phenolic compounds are processed in the body. This knowledge is critical for risk assessment of environmental and occupational exposure to resorcinol and other similar phenolic substances. Moreover, insights into the enzymatic processes involved in its formation could have applications in bioremediation and biotechnology.
Q & A
Q. Advanced: How can researchers optimize synthesis protocols to improve yield and purity while addressing contradictory reports on stability under varying pH conditions?
Methodological Answer:
- Basic: Standard synthesis involves sulfonation of resorcinol using concentrated sulfuric acid under controlled temperatures (e.g., 40–60°C). Characterization typically includes HPLC for purity assessment, FTIR for functional group analysis, and NMR (¹H/¹³C) to confirm sulfonation .
- Advanced: To resolve stability contradictions, employ a factorial experimental design (e.g., varying pH, temperature, and reaction time) with ANOVA to identify critical factors. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and pair with degradation kinetics modeling (Arrhenius equation) .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Q. Advanced: How can researchers reconcile discrepancies in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) across in vitro and in vivo studies?
Methodological Answer:
- Basic: LC-MS/MS is preferred for sensitivity and specificity in biological samples. Validate methods per ICH guidelines (linearity: R² > 0.99; recovery: 85–115%) .
- Advanced: Conduct meta-analysis of existing data to identify confounding variables (e.g., cell type, dosage). Perform comparative studies using standardized models (e.g., HepG2 cells vs. murine hepatocytes) with ROS quantification via fluorometric assays (DCFH-DA) and glutathione depletion analysis .
Basic: How should researchers design experiments to assess the pharmacokinetic properties of this compound?
Q. Advanced: What statistical approaches address inter-individual variability in metabolic clearance observed in preclinical models?
Methodological Answer:
- Basic: Use a crossover design in rodent models with serial blood sampling. Apply non-compartmental analysis (NCA) for AUC, Cmax, and t½ calculations .
- Advanced: Implement population pharmacokinetic (PopPK) modeling (NONMEM or Monolix) to quantify variability. Include covariates like body weight, enzyme activity (CYP450 assays), and Bayesian forecasting to refine parameter estimates .
Basic: What are the ethical considerations for in vivo toxicity studies of this compound?
Q. Advanced: How can researchers mitigate bias in long-term carcinogenicity studies with conflicting histopathological findings?
Methodological Answer:
- Basic: Follow ARRIVE 2.0 guidelines for animal reporting: include sample size justification, randomization, and blinded endpoint assessments .
- Advanced: Use a multicenter study design with harmonized protocols. Apply Kaplan-Meier survival analysis and Cox proportional hazards models to adjust for confounders. Validate findings via independent pathology review panels .
Basic: What criteria define high-quality literature reviews on this compound’s mechanisms of action?
Q. Advanced: How can systematic reviews address gaps in mechanistic studies, such as unclear signaling pathways in dermatological applications?
Methodological Answer:
- Basic: Use PRISMA frameworks with inclusion/exclusion criteria (e.g., peer-reviewed studies from PubMed/Scopus). Extract data on IC50 values, assay types, and model systems .
- Advanced: Perform network pharmacology analysis (e.g., STRING database) to map protein-protein interactions. Validate hypotheses via siRNA knockdown in keratinocyte cultures followed by RNA-seq to identify dysregulated pathways .
Basic: How should researchers present contradictory data on this compound’s environmental persistence?
Q. Advanced: What computational models predict degradation pathways under heterogeneous environmental conditions?
Methodological Answer:
- Basic: Use tables to compare half-life data across studies, noting variables like soil type, microbial activity, and UV exposure. Apply boxplots to visualize data dispersion .
- Advanced: Develop QSAR models (e.g., EPI Suite) to predict hydrolysis rates. Validate with laboratory microcosm studies (e.g., OECD 307 guidelines) and LC-HRMS to identify transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
